3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure, which includes both hydroxy and methoxy functional groups. This compound is part of a broader class of azaspiro compounds that have garnered interest in medicinal chemistry due to their potential therapeutic applications.
The compound is derived from the synthesis of specific starting materials, notably 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride. The synthesis process involves multiple steps to achieve the desired spirocyclic structure.
This compound can be classified under the following categories:
The synthesis of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione typically follows a multi-step synthetic route:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Common solvents used include dichloromethane and ethanol.
The molecular structure of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione features a spirocyclic framework with the following characteristics:
Property | Value |
---|---|
Molecular Weight | 323.38 g/mol |
CAS Number | 78045-38-2 |
InChI Key | MDZKYWKWPOPZSE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3)C |
3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione can undergo various chemical reactions:
The specific conditions for these reactions vary based on desired outcomes and can include temperature control and choice of solvent.
The mechanism of action for 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione involves its interaction with biological targets:
Research is ongoing to elucidate the precise molecular targets and pathways affected by this compound .
The physical properties of 3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
The compound has several notable scientific applications:
Research continues to explore its full potential in both medicinal and industrial applications.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: